An In-depth Technical Guide to Methyl 5-bromo-3-(trifluoromethyl)picolinate: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to Methyl 5-bromo-3-(trifluoromethyl)picolinate: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When this group is positioned on a versatile heterocyclic scaffold like pyridine, it creates a building block of immense value for drug discovery programs.
This guide provides an in-depth technical overview of Methyl 5-bromo-3-(trifluoromethyl)picolinate , a key intermediate whose structure is primed for chemical elaboration. With a CAS Number of 1214328-84-3 , this compound combines three critical features: a pyridine ring for diverse interactions with biological targets, a trifluoromethyl group for improved drug-like properties, and a bromine atom that serves as a versatile handle for advanced chemical synthesis.[1][2] We will explore its synthesis, physicochemical properties, reactivity, and its pivotal role in the construction of complex bioactive molecules, particularly kinase inhibitors.
Core Molecular Attributes
A clear understanding of the fundamental properties of Methyl 5-bromo-3-(trifluoromethyl)picolinate is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1214328-84-3 | [1] |
| Molecular Formula | C₈H₅BrF₃NO₂ | [1] |
| Molecular Weight | 284.03 g/mol | [1] |
| IUPAC Name | methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | [1] |
| Synonyms | Methyl 5-bromo-3-(trifluoromethyl)picolinate | [1] |
| Purity | Typically ≥97% | [2] |
| Physical Form | White to Yellow Solid or Semi-solid | [2] |
Synthesis and Mechanism: A Protocol Built on Logic
The most direct and common route to Methyl 5-bromo-3-(trifluoromethyl)picolinate is through the esterification of its corresponding carboxylic acid, 5-bromo-3-(trifluoromethyl)picolinic acid (CAS 1211580-84-5).[3][4][5] This precursor is commercially available, making the final esterification step a practical entry point for many research labs.
The following protocol is based on a standard and highly effective method for esterifying aromatic carboxylic acids, analogous to the synthesis of similar picolinate esters.[6]
Experimental Protocol: Fischer Esterification
Objective: To synthesize Methyl 5-bromo-3-(trifluoromethyl)picolinate from 5-bromo-3-(trifluoromethyl)picolinic acid.
Materials:
-
5-bromo-3-(trifluoromethyl)picolinic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent, ~0.2 M concentration)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-3-(trifluoromethyl)picolinic acid in anhydrous methanol.
-
Activation: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride dropwise via a dropping funnel over 10-15 minutes. Causality Note: This exothermic reaction forms the highly reactive acyl chloride intermediate in situ. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup - Quenching: Cool the mixture to room temperature. Carefully and slowly evaporate the excess methanol and thionyl chloride under reduced pressure. Safety Note: This step should be performed in a well-ventilated fume hood as SO₂ and HCl gas are released.
-
Workup - Neutralization: Dissolve the residue in ethyl acetate. Slowly pour the organic solution into a beaker containing a stirred, chilled saturated solution of sodium bicarbonate to neutralize any remaining acid. Continue until gas evolution (CO₂) ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final Methyl 5-bromo-3-(trifluoromethyl)picolinate.
Reaction Mechanism Diagram
Caption: Fischer esterification workflow via an acyl chloride intermediate.
Reactivity and Application in Drug Discovery
The true value of Methyl 5-bromo-3-(trifluoromethyl)picolinate lies in its synthetic versatility. The molecule possesses two key reactive sites that can be manipulated orthogonally, making it an ideal scaffold for building molecular complexity.
Key Reactive Sites:
-
C-Br Bond (at C5 position): This site is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of aryl or heteroaryl groups, which are critical for modulating a drug's interaction with its biological target.[7]
-
Suzuki Coupling: Reaction with boronic acids/esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Sonogashira Coupling: Formation of C-C triple bonds.
-
-
Ester Group (at C2 position): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide. This functionality is often used to introduce hydrogen bond donors/acceptors or to connect to other parts of a larger molecule.
Application in Kinase Inhibitor Synthesis
The bromo-(trifluoromethyl)aniline and related heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[9] Molecules like Methyl 5-bromo-3-(trifluoromethyl)picolinate are instrumental in synthesizing inhibitors that target critical cancer-related pathways, such as the PI3K/mTOR pathway.[7]
The diagram below illustrates a generalized workflow where this building block is used to create a complex, biologically active molecule.
Caption: Synthetic pathway from the core building block to a kinase inhibitor.
Spectroscopic Characterization (¹H and ¹⁹F NMR)
Confirming the structure of Methyl 5-bromo-3-(trifluoromethyl)picolinate relies on standard analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of both protons and fluorine atoms provides a rich dataset for structural elucidation.
-
¹H NMR: The proton spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A sharp singlet will appear upfield for the methyl ester protons.
-
¹⁹F NMR: The ¹⁹F NMR will show a sharp singlet for the -CF₃ group. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring. Decoupling of protons can simplify the fluorine spectrum, confirming the absence of H-F coupling over multiple bonds.[10]
While a publicly available spectrum for this specific molecule is not readily found, data from closely related 5-bromo-2-(trifluoromethyl)pyridine shows characteristic signals: ¹H NMR (CDCl₃) δ 8.82 (d), 8.05 (dd), 7.61 (d); ¹⁹F NMR (CDCl₃) δ -67.9 (s).[11] One can anticipate similar patterns for the target compound, with shifts influenced by the ester group at the C2 position.
Safety and Handling
As a laboratory chemical, Methyl 5-bromo-3-(trifluoromethyl)picolinate must be handled with appropriate care.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Methyl 5-bromo-3-(trifluoromethyl)picolinate is more than just a chemical intermediate; it is a strategically designed building block that provides a direct and efficient route to novel and complex molecular architectures. Its combination of a trifluoromethyl group for enhancing drug-like properties and a bromine atom for versatile cross-coupling reactions makes it an invaluable asset for medicinal chemists. For researchers in drug discovery, particularly in the competitive field of kinase inhibitor development, a thorough understanding and proficient use of this reagent can significantly accelerate the journey from a synthetic concept to a promising clinical candidate.
References
-
The Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]
-
5-Bromo-3-(trifluoromethyl)picolinic acid. Available at: [Link]
- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
PubChem. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate. Available at: [Link]
-
HDH Chemicals. 3-Bromo-5-(trifluoromethyl)picolinic acid, min 95%, 5 grams. Available at: [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. US8445507B2 - Androgen receptor modulating compounds and methods of use thereof.
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Available at: [Link]
- Google Patents. US3923812A - 7-Substituted-3-hydroxy-3-substituted-2-indolinones.
- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
- Google Patents. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative.
-
PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Available at: [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]
Sources
- 1. Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate | C8H5BrF3NO2 | CID 46311090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-bromo-3-(trifluoromethyl)-2-pyridinecarboxylate [cymitquimica.com]
- 3. 5-Bromo-3-(trifluoromethyl)picolinic acid - [nashpharmatech.com]
- 4. 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]
- 5. 5-Bromo-3-(trifluoromethyl)picolinic acid | 1211580-84-5 [sigmaaldrich.com]
- 6. Methyl 5-broMo-3-fluoropyridine-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. magritek.com [magritek.com]
- 11. rsc.org [rsc.org]
